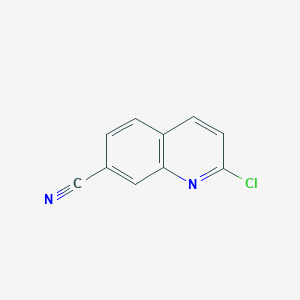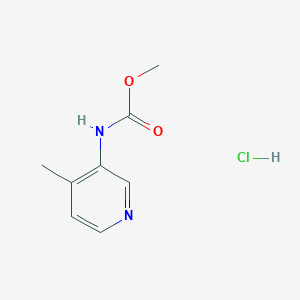
methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride
説明
“Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1788613-13-7 . It has a molecular weight of 202.64 and its IUPAC name is methyl (4-methylpyridin-3-yl)carbamate hydrochloride . The compound is typically stored at room temperature and is available in a solid, powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O2.ClH/c1-6-3-4-9-5-7 (6)10-8 (11)12-2;/h3-5H,1-2H3, (H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid powder at room temperature . It has a molecular weight of 202.64 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用
Antimitotic Agents and Biological Systems
Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride and its derivatives have been explored for their antimitotic properties. Research indicates that isomers of related compounds exhibit activity in various biological systems, with differences in potency observed between isomers. Such compounds have been synthesized and confirmed by studies to interact with cellular structures like tubulin, impacting cell cycle processes (Temple & Rener, 1992).
Potential Anticancer Applications
Compounds structurally similar to this compound have been synthesized with potential anticancer applications. These include derivatives like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showing effects on cell proliferation and mitotic index in cancer models (Temple et al., 1983).
Herbicidal Activity
Certain carbamate compounds, including those related to this compound, have been studied for their herbicidal activities. These studies involve synthesis and testing of various carbamate derivatives for phytotoxic effects on plant seed germination and growth, offering insights into their potential as herbicides (Lee, Park, & Kim, 1989).
Activity Against Non-Cycling Cells
Studies have shown that analogues of this compound, such as AMCA and mAMCA, are effective against non-cycling cells. These analogues have been investigated for their cytotoxicity towards such cells, potentially targeting topoisomerases in cancer therapy (Turnbull et al., 1999).
Antifilarial and Antitumor Potential
Derivatives of carbamates, including those structurally related to this compound, have shown promise in antifilarial and antitumor studies. Their ability to inhibit leukemia cell proliferation and their cytotoxic mechanisms have been explored, offering potential therapeutic applications (Kumar et al., 1993).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-3-4-9-5-7(6)10-8(11)12-2;/h3-5H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJOOAYXDGWSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1788613-13-7 | |
| Record name | methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



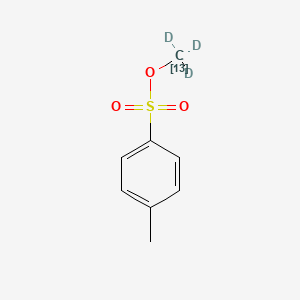
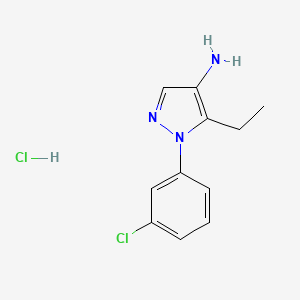
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)
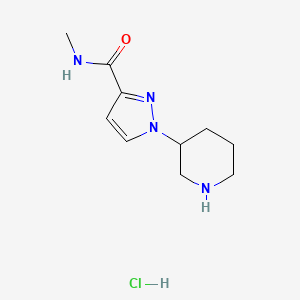

![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)

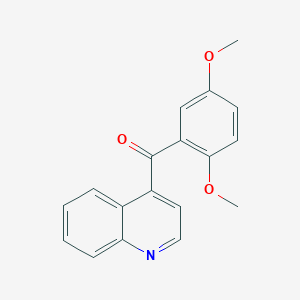
![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
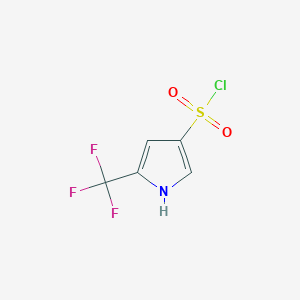
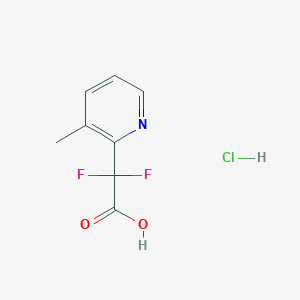
![5-{[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1433527.png)
